molecular formula C21H15N3O3 B14198255 4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide CAS No. 858118-39-5

4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide

Cat. No.: B14198255
CAS No.: 858118-39-5
M. Wt: 357.4 g/mol
InChI Key: PAYABECUVMUYLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrrolo[2,3-b]pyridine core, a bicyclic heteroaromatic system fused from pyrrole and pyridine rings. Key substituents include:

  • Position 5: A benzamide group, enhancing solubility and binding interactions.

Properties

CAS No.

858118-39-5

Molecular Formula

C21H15N3O3

Molecular Weight

357.4 g/mol

IUPAC Name

4-[3-(3-hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide

InChI

InChI=1S/C21H15N3O3/c22-20(27)13-6-4-12(5-7-13)15-9-17-18(11-24-21(17)23-10-15)19(26)14-2-1-3-16(25)8-14/h1-11,25H,(H2,22,27)(H,23,24)

InChI Key

PAYABECUVMUYLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrrolo[2,3-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The hydroxybenzoyl and benzamide groups are then introduced through subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit specific enzymes and signaling pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, including apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Table 1: Core and Substituent Variations

Compound Name / ID Core Structure Position 3 Substituent Position 5 Substituent Key Targets Reference
4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide Pyrrolo[2,3-b]pyridine 3-Hydroxybenzoyl Benzamide Undisclosed (likely kinase/receptor) -
Venetoclax degradation product (B1/B2) Pyrrolo[2,3-b]pyridine Chlorophenyl-tetrahydrobiphenyl-piperazine Sulfonamide/oxide groups BCL-2 (apoptosis regulator)
RORγ inverse agonist (J Med Chem 2018) Pyrrolo[2,3-b]pyridine Isobutyrylpiperidine 3-Cyano-N-benzamide RORγ (nuclear receptor)
DDR1 inhibitor (PDB: 5SAZ) Pyrrolo[2,3-b]pyridine Chlorophenyl-hydroxyethylamino Benzamide Discoidin Domain Receptor 1 (DDR1 kinase)
2-amino-5-[3-(1-ethylpyrazol-5-yl)-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide Pyrrolo[2,3-b]pyridine 1-Ethylpyrazole Dimethylbenzamide Experimental (DrugBank DB08583)
4-chloro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]-3-{[(1H-pyrrolo[2,3-b]pyridin-5-yl)oxy]methyl}benzamide Pyrrolo[2,3-b]pyridine Chlorophenyl-oxymethyl Substituted benzamide Undisclosed (kinase inhibitor)

Key Observations :

  • Core Variations : Positional isomers (e.g., pyrrolo[3,2-b]pyridine in ) reduce binding affinity due to altered spatial orientation .
  • Position 3 : Hydrophobic groups (e.g., isobutyrylpiperidine in ) enhance receptor selectivity, while polar groups (e.g., 3-hydroxybenzoyl) may improve solubility.
  • Position 5 : Benzamide derivatives are common, but sulfonamides (e.g., Venetoclax B1/B2) or dimethyl substitutions (e.g., ) modulate pharmacokinetics .

Pharmacological and Functional Comparison

Table 2: Activity and Selectivity Data

Compound Target Potency (IC50/EC50) Selectivity Notes Reference
RORγ inverse agonist RORγ 0.5 nM >100-fold selectivity over RORα/β
Venetoclax BCL-2 0.01 nM (cell-free) BCL-2/BCL-xL selectivity >1000-fold
DDR1 inhibitor (5SAZ) DDR1 1.8 Å resolution (X-ray) Co-crystallized with kinase domain
4-[3-(3-Hydroxybenzoyl)...benzamide Undisclosed N/A Hypothesized kinase/receptor activity -

Key Findings :

  • The 3-hydroxybenzoyl group in the target compound may mimic ATP’s adenine ring in kinase binding, similar to DDR1 inhibitors .
  • Venetoclax ’s chlorophenyl-piperazine substituents confer high BCL-2 affinity but introduce stability challenges (degradation products B1/B2) .
  • Substitutions at Position 5 (e.g., dimethylbenzamide in ) reduce metabolic clearance compared to unmodified benzamides.

Stability and Degradation Pathways

  • Venetoclax undergoes hydrolysis and oxidation to form degradation products (B1/B2), highlighting susceptibility of pyrrolo[2,3-b]pyridine derivatives to stress conditions .
  • The target compound’s 3-hydroxybenzoyl group may improve stability over Venetoclax’s sulfonamide linkages, as phenolic groups resist hydrolysis .

Clinical and Developmental Status

  • Venetoclax : Approved for CLL (BCL-2 inhibitor) .
  • Sonrotoclaxum (INN): Pyrrolo[2,3-b]pyridine benzamide derivative in preclinical development .
  • Experimental compounds (e.g., ) show promise in kinase inhibition but lack clinical data.

Structure-Activity Relationship (SAR) Trends

  • Position 3 :
    • Hydrophobic groups (e.g., isobutyrylpiperidine) enhance receptor selectivity .
    • Polar groups (e.g., 3-hydroxybenzoyl) improve solubility and hydrogen bonding.
  • Position 5 :
    • Benzamide > sulfonamide in metabolic stability .
    • Dimethylation (e.g., ) reduces CYP450 interactions.

Biological Activity

4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of pyrrolo[2,3-b]pyridine derivatives, which are known for their diverse pharmacological properties.

  • Molecular Formula : C₁₄H₁₁N₃O
  • Molecular Weight : 237.26 g/mol
  • CAS Number : 858117-28-9

The compound features a pyrrolo[2,3-b]pyridine core, which is often associated with various biological activities, including anti-tumor and anti-inflammatory effects.

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of its potential as an antibacterial and anticancer agent. Below are key findings from recent studies:

Antibacterial Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antibacterial properties. In particular:

  • Minimum Inhibitory Concentration (MIC) : Some studies report MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, with controls such as ciprofloxacin showing an MIC of 2 μg/mL .
  • Mechanism of Action : The antibacterial activity is believed to be linked to the inhibition of specific bacterial enzymes, making these compounds promising candidates for developing new antibiotics .

Anticancer Activity

The compound has also shown potential in cancer treatment:

  • Targeting SGK-1 Kinase : It has been suggested that compounds like 4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide can modulate SGK-1 kinase activity, which is implicated in various cancer pathways .
  • In vitro Studies : Various in vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

  • Study on Antibacterial Efficacy :
    • A series of pyrrolo[2,3-b]pyridine derivatives were tested for their antibacterial efficacy. The compound demonstrated superior activity against Gram-positive bacteria compared to Gram-negative strains.
    • Results : The study established a correlation between structural modifications and enhanced biological activity.
  • Anticancer Research :
    • A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner.
    • Findings : The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Data Tables

Biological ActivityMIC (μg/mL)Cancer Cell Line TestedIC50 (μM)
Antibacterial3.12 - 12.5MCF-715
AnticancerN/AHeLa10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.